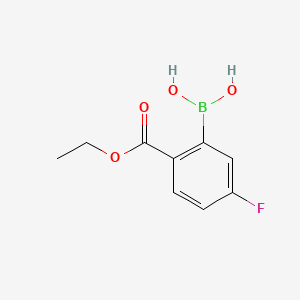

Ácido (2-(Etoxi-carbonil)-5-fluorofenil)borónico

Descripción general

Descripción

Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are used as building blocks and synthetic intermediates . Boronic acids were first synthesized in 1860 by Edward Frankland .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method is the reaction of organometallic reagents with boranes . The preparation of compounds with boronic acid groups is relatively simple and well-known .Molecular Structure Analysis

The molecular structure of a boronic acid consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom is considered a Lewis acid .Chemical Reactions Analysis

Boronic acids can participate in various chemical reactions. They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .Physical And Chemical Properties Analysis

Boronic acids have unique physicochemical properties. They are considered Lewis acids and have a pKa value of 4–10 .Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos borónicos son conocidos por sus interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que los hace útiles en diversas aplicaciones de detección. Por ejemplo, se pueden utilizar en sensores fluorescentes para detectar catecol y sus derivados amino, como la dopamina .

Estudios del mecanismo de respuesta de fluorescencia

El mecanismo de respuesta de fluorescencia de los sensores basados en ácidos borónicos se ha examinado a través de derivados mediante la introducción de grupos aceptores de electrones o donadores de electrones . Esta investigación es crucial para comprender cómo estos compuestos se pueden utilizar en tecnologías de detección.

Diseño y administración de fármacos

Los ácidos fenilborónicos y sus ésteres se consideran para nuevos diseños de fármacos y dispositivos de administración de fármacos, particularmente como portadores de boro adecuados para la terapia de captura de neutrones . Su interacción con moléculas biológicas los convierte en candidatos para sistemas de administración de fármacos dirigidos.

Investigación sobre la susceptibilidad a la hidrólisis

La estabilidad de los ácidos borónicos y sus ésteres en ambientes acuosos es un área de estudio significativa. La investigación sobre la hidrólisis de ésteres de pinacol de ácido fenilborónico informa el diseño de compuestos más estables para aplicaciones médicas e industriales .

Mecanismo De Acción

Target of Action

The primary target of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds via the SM cross-coupling reaction . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties .

Pharmacokinetics

It’s known that the rate of reaction of boronic pinacol esters, a class of compounds to which this compound belongs, is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is influenced by environmental factors such as pH . The rate of reaction of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Direcciones Futuras

Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This suggests that boronic acids will continue to be a topic of interest in future research.

Propiedades

IUPAC Name |

(2-ethoxycarbonyl-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHBRMAJVXAIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672868 | |

| Record name | [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957062-87-2 | |

| Record name | 1-Ethyl 2-borono-4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1421575.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1421576.png)

![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)

![3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1421583.png)

![Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate](/img/structure/B1421584.png)

![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)

![4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421591.png)

![4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421592.png)